1-Ethyl-3-phenylquinoxalin-2(1H)-one
Description
Properties
CAS No. |
88392-55-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-ethyl-3-phenylquinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)17-15(16(18)19)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
IUKDQKNWRIXRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 1-Octyl-3-phenylquinoxalin-2(1H)-one exhibits a monoclinic lattice with extensive C–H···O interactions, enhancing thermal stability .
- 1-Ethyl-3-methylquinoxalin-2(1H)-one adopts a triclinic system with intramolecular N–H···O hydrogen bonds, influencing solubility .
Key Observations :
- This compound exhibits moderate yields in rhodium-catalyzed selenylation due to steric hindrance from the ethyl and phenyl groups, which slows intermediate formation .
- Methyl and allyl substituents at N1 enable higher yields in alkylation reactions (85–90%) due to reduced steric bulk .
- Catalyst choice is critical: Palladium systems fail in selenylation of the ethyl-phenyl derivative but succeed in Suzuki couplings for benzyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-ethyl-3-phenylquinoxalin-2(1H)-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via alkylation of 3-phenylquinoxalin-2(1H)-one using ethyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base and tetrabutylammonium bromide as a catalyst. Reaction optimization can involve adjusting molar ratios (e.g., 1:1.2 for ethyl bromide) and monitoring reaction time (24 hours at room temperature) . Yield improvements (up to 85%) are achieved through ethanol recrystallization .
Q. How does the crystal structure of this compound influence its stability and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction reveals intramolecular C–H···O hydrogen bonds and π-π stacking between quinoxaline rings (centroid distances: 3.446–3.815 Å). These interactions stabilize the triclinic crystal lattice (space group P1) . Planarity deviations (<0.03 Å RMS) in the fused ring system further enhance structural rigidity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and phenyl groups). Key signals include δ ~5.02 ppm (NCH₂) and aromatic protons at δ 7.34–8.38 ppm . Mass spectrometry (FAB) confirms the molecular ion peak (m/z = 263 [M+1]) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity across quinoxaline derivatives?
- Methodology : Compare torsion angles of substituents (e.g., phenyl twist: 19.3° vs. 30.4° in independent molecules ) to assess conformational flexibility. Correlate these with bioassay results (e.g., antimicrobial activity) using molecular docking to identify steric/electronic effects on target binding .
Q. What experimental design strategies are effective for optimizing substituent effects on bioactivity?
- Methodology : Employ factorial design to test variables like alkyl chain length (ethyl vs. methyl) or substituent position. For example, a 2³ factorial design could vary reaction temperature, catalyst loading, and solvent polarity to maximize yield and bioactivity . SAR studies show hydroxyethyl or chloro substitutions enhance antibacterial potency .
Q. How do intermolecular forces in the solid state affect solubility and formulation for pharmacological studies?
- Methodology : Analyze Hirshfeld surfaces to quantify hydrogen-bond contributions (e.g., 12% for C–H···O). Solubility can be improved via co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) or nanoemulsion techniques .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model charge distribution at reactive sites (e.g., carbonyl carbon). Compare with experimental results from SN2 reactions (e.g., allylation with allyl bromide ).
Key Notes
- Structural Emphasis : Questions prioritize molecular interactions, synthesis, and bioactivity over commercial applications.
- Methodological Depth : Answers integrate crystallography, spectroscopy, and computational modeling to address research contradictions and optimize experimental workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
